tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate
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Overview
Description
tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H21ClN2O3 It is known for its unique structure, which includes an azetidine ring, a hydroxymethyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted carbamate derivatives.
Scientific Research Applications
tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The azetidine ring and carbamate group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-butyl 3-hydroxypropionate
- tert-butyl (3-(aminomethyl)oxetan-3-yl)carbamate
Uniqueness
tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate stands out due to its unique combination of an azetidine ring, a hydroxymethyl group, and a carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)azetidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10/h11,13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
BAEZCGMKLVXSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)CO |
Origin of Product |
United States |
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